2-(5-hydroxy-1H-indazol-3-yl)acetate
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Overview
Description
2-(5-hydroxy-1H-indazol-3-yl)acetate is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features a hydroxy group at the 5-position of the indazole ring and an acetate group at the 3-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-indazol-3-yl)acetate can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be carried out under catalyst- and solvent-free conditions, making it an environmentally friendly approach. Another method involves the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones, which provides good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate the cyclization reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-indazol-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
2-(5-hydroxy-1H-indazol-3-yl)acetate has a wide range of scientific research applications due to its unique structure and biological activity. Some of the key applications include:
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt various biological processes, leading to therapeutic effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating their activity and influencing cellular responses .
Comparison with Similar Compounds
2-(5-hydroxy-1H-indazol-3-yl)acetate can be compared with other similar compounds, such as indazole, benzpyrazole, and isoindazone . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The presence of the hydroxy and acetate groups in this compound makes it unique and may contribute to its distinct biological activity .
List of Similar Compounds
- Indazole
- Benzpyrazole
- Isoindazone
- 2H-indazole
- 1H-indazole
Properties
Molecular Formula |
C9H7N2O3- |
---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-(5-hydroxy-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C9H8N2O3/c12-5-1-2-7-6(3-5)8(11-10-7)4-9(13)14/h1-3,12H,4H2,(H,10,11)(H,13,14)/p-1 |
InChI Key |
LNBXKCKBSAHHAS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)CC(=O)[O-] |
Origin of Product |
United States |
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